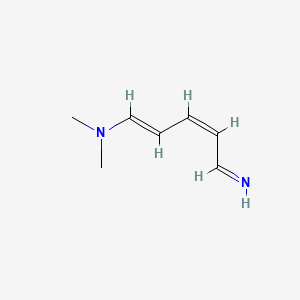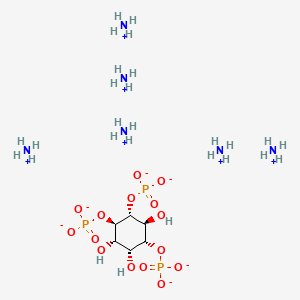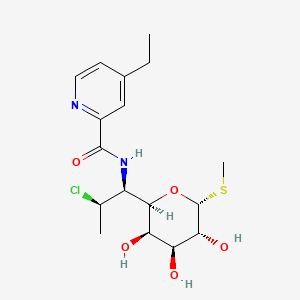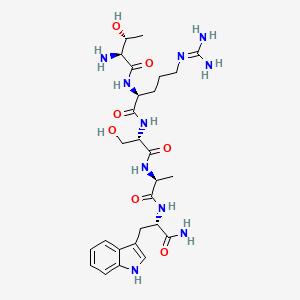
(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol, or 2R-AEO for short, is a synthetic organic compound with potential applications in scientific research. It is a chiral molecule, meaning that it exists in two mirror-image forms, and it has been studied for its biochemical and physiological effects.
Mécanisme D'action
2R-AEO has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as an inhibitor of the enzyme COX-2. It does this by binding to the active site of the enzyme, blocking the enzyme from performing its normal function. This inhibition can have beneficial effects, such as preventing the metabolism of drugs or reducing inflammation.
Biochemical and Physiological Effects
2R-AEO has been found to have a number of biochemical and physiological effects. It has been found to inhibit the metabolism of drugs, which can lead to increased drug concentrations in the body. It has also been found to reduce inflammation, as well as to inhibit the enzyme COX-2, which plays a role in inflammation and cancer. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
2R-AEO has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an ideal choice for research purposes. It is also a chiral molecule, meaning that it exists in two mirror-image forms, which can be useful for studying the effects of chirality on drug metabolism. However, it is important to note that 2R-AEO is a synthetic compound and its effects may not be the same as those of natural compounds. In addition, it is important to be aware of the potential toxicity of 2R-AEO, as it has been found to be toxic to some cell lines in vitro.
Orientations Futures
There are several potential future directions for research into 2R-AEO. One potential direction is to investigate its potential as an inhibitor of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the enzyme COX-2. Another potential direction is to investigate its potential as a chiral building block for the synthesis of other compounds. In addition, further research into its biochemical and physiological effects could be conducted, as well as its potential applications in drug delivery systems. Finally, further research into its toxicity and safety profile could be conducted, as well as its potential for use in clinical trials.
Méthodes De Synthèse
2R-AEO can be synthesized by a multi-step process involving the reaction of 2-amino-2-chloroethanol with 1,2-oxazole-5-thione in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps, first forming a thioester intermediate and then converting it to the desired product. The reaction is typically carried out in an aqueous solution, with a temperature of around 80 degrees Celsius and a reaction time of around five hours.
Applications De Recherche Scientifique
2R-AEO has been studied for its potential applications in scientific research. It has been used as a chiral building block for the synthesis of other compounds, and it has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer.
Propriétés
IUPAC Name |
(2R)-2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c6-5-1-4(10-8-5)3(7)2-9/h3-4,9H,1-2,7H2/t3-,4?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXOACYTVOWKEX-SYPWQXSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1Cl)[C@@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










